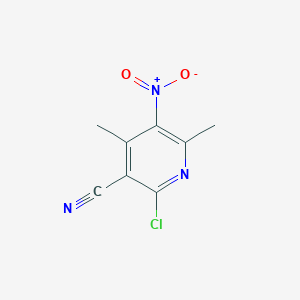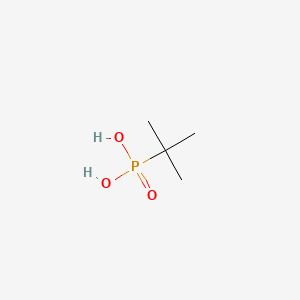
2-(Chloromethyl)anthraquinone
Overview
Description
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It has been utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .
Synthesis Analysis
Studies have shown that this compound coatings on electrodes can enhance their electrical conductivity . Furthermore, this compound has significant potential in the synthesis of polymeric materials, including optical media and coatings .Molecular Structure Analysis
This compound is an anthraquinone derivative . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis
This compound is an anthraquinone derivative . It was utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.68 g/mol . It has a computed XLogP3 of 4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 34 Ų . It has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Chemistry
- 2-(Chloromethyl)anthraquinone is used in original annulation processes in the anthraquinone series, particularly for the synthesis of new 2,3-dialkylnaphthacene-5,12-diones. This involves reactions with primary nitroalkanes under standard SRN1 reaction conditions and in a phase-transfer system, yielding fairly good yields (Terme et al., 2000).
Interaction with DNA
- The redox behavior of this compound has been investigated, especially its interaction with DNA. It shows a stronger interaction with DNA than some clinically used anticancer drugs, suggesting potential for in vitro cytotoxic activity investigations (Shah et al., 2013).
Solvent Effects and Molecular Recognition
- The solvent effects on 2,3-bis(chloromethyl)-1,4-anthraquinone (a related compound) and its molecular recognition towards certain molecules have been studied. This includes investigations on its optical absorption and fluorescence emission spectra in different solvents and mixtures, which is crucial for understanding its interactions and potential applications (Sasirekha et al., 2007).
Electrocatalysis
- Studies have shown the use of this compound in electrocatalysis, particularly for the oxygen reduction reaction in alkaline medium. Modified electrodes with anthraquinone derivatives, including this compound, exhibit specific electrocatalytic behaviors, which are significant for various applications in electrochemistry (Mooste et al., 2014).
Photopolymerisation
- This compound has been studied for its photophysical, photochemistry, and photopolymerisation properties. These studies are important for developing more efficient photochemical systems and understanding the behavior of anthraquinone derivatives under various conditions (Allen et al., 2018).
Future Directions
Anthraquinones, including 2-(Chloromethyl)anthraquinone, have been the subject of research interest due to their potential anticancer properties . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . The transformation of anthraquinones into each other may increase the blood concentration of the latter, leading to an increased pharmacological and/or toxicological effect .
Mechanism of Action
Target of Action
Anthraquinone derivatives, a group to which 2-(chloromethyl)anthraquinone belongs, are known to interact with various cellular proteins .
Mode of Action
It’s known that anthraquinone derivatives can inhibit the progression of certain diseases by interacting with essential cellular proteins .
Biochemical Pathways
Anthraquinone derivatives are known to influence various biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Anthraquinone derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)anthraquinone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, altering their activity and function. For instance, it has been used to modify the surface of glassy carbon electrodes to study the oxygen reduction reaction in alkaline media . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that anthraquinone derivatives, including this compound, exhibit anti-inflammatory and anti-oxidative properties . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammation and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can result in the accumulation of DNA damage, ultimately affecting cell proliferation and survival. Additionally, this compound can induce the production of reactive oxygen species (ROS), which play a role in cellular signaling and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of quinone derivatives. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further participate in redox reactions, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents facilitates its uptake and distribution in lipid-rich environments . It can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function.
Properties
IUPAC Name |
2-(chloromethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYDKYMEMGYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322395 | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-87-4 | |
| Record name | 9, 2-(chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-(chloromethyl)anthraquinone be used to modify electrodes for electrocatalysis?
A: this compound possesses an anthraquinone moiety, which can be utilized to modify electrode surfaces. In the provided research [], the chlorine atom in this compound serves as a leaving group, enabling its attachment to the glassy carbon electrode surface. This modification introduces anthraquinone units onto the electrode, which can then participate in electron transfer processes relevant to electrocatalysis, such as the oxygen reduction reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)






